3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
Description
This compound is a structurally complex heterocyclic molecule featuring a 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core fused with a coumarin-derived substituent (5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl group.
Properties
IUPAC Name |
11-[(5,7-dimethyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-14-6-15(2)23-18(9-22(27)28-20(23)7-14)13-24-10-16-8-17(12-24)19-4-3-5-21(26)25(19)11-16/h3-7,9,16-17H,8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJGYLSHJNESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CC4CC(C3)C5=CC=CC(=O)N5C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a hybrid structure that combines features of coumarin and diazocine moieties. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex arrangement of rings that contributes to its biological properties. The presence of the coumarin moiety is significant as compounds in this class are known for their pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related coumarin derivatives. For instance, compounds with similar structures have exhibited significant inhibition of cancer cell growth across various human cell lines. A notable study showed that derivatives of coumarin demonstrated 60–97% inhibition against multiple cancer cell lines (NCI-60 panel) when tested against topoisomerase II enzymes . This suggests that the target compound may also possess similar anticancer properties.
The mechanism through which coumarin derivatives exert their anticancer effects often involves:
- Topoisomerase Inhibition : Compounds that inhibit topoisomerase enzymes are crucial in cancer therapy as they interfere with DNA replication and transcription.
- Cell Cycle Arrest : Studies have indicated that certain derivatives lead to cell cycle arrest at the G2/M phase and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of such compounds. The following points summarize key findings related to SAR:
- Substituents on Coumarin : Variations in substituents on the coumarin ring significantly influence the anticancer activity. For example, methyl or methoxy groups at specific positions have been shown to enhance or reduce activity.
- Linker Length : Modifications in linker length between the coumarin and diazocin moieties can affect potency; however, extending linker lengths did not significantly enhance activity in some cases .
Antimicrobial Activity
In addition to anticancer properties, some studies have screened similar compounds for antimicrobial activity . The crystal structure analysis indicated potential interactions that could confer antimicrobial effects due to π–π stacking and hydrogen bonding within the molecular framework .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant inhibition of cancer cell growth; potential topoisomerase II inhibitors. |
| Mechanism | Induction of apoptosis; cell cycle arrest at G2/M phase. |
| Antimicrobial | Potential antimicrobial effects observed; interactions via π–π stacking and hydrogen bonds. |
Case Studies
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and evaluated for their anticancer properties against various human tumor cell lines. The most potent compound showed enhanced activity compared to established drugs like etoposide .
- Crystal Structure Analysis : The structural analysis revealed important interactions that may contribute to both anticancer and antimicrobial activities through specific bonding patterns observed in the crystal lattice .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Frameworks
The target compound’s 1,5-methanopyrido[1,2-a][1,5]diazocin-8-one core distinguishes it from simpler heterocycles like tetrahydroimidazo[1,2-a]pyridines (e.g., compounds 1l, 2c, and 2d in –6). For instance, tetrahydroimidazo[1,2-a]pyridines exhibit melting points between 215–245°C, whereas the rigid bicyclic system in the target compound may confer higher thermal stability, though experimental data are needed for confirmation .
Substituent Effects
- Coumarin Derivatives : The (5,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl group in the target compound is structurally similar to coumarin-pyrimidine hybrids (e.g., 4i and 4j in ), which exhibit bioactivity linked to the coumarin moiety’s electron-withdrawing properties. However, the target’s methyl substitutions at positions 5 and 7 may enhance lipophilicity compared to unsubstituted coumarins .
- Sulfonyl and Nitro Groups : In contrast, compound 12 from features a sulfonyl-bicycloheptane substituent instead of coumarin. This substitution likely alters solubility and bioavailability, as sulfonyl groups increase polarity, whereas coumarin derivatives may prioritize membrane permeability .
Physicochemical Properties
Pharmacological and Industrial Relevance
- Kinase Inhibition: The rigid diazocinone core may mimic ATP-binding motifs in kinase targets.
- Fluorescent Probes : The coumarin moiety’s fluorescence could enable imaging applications, similar to coumarin-tagged pyrimidines .
- Comparison to Commercial Drugs : Unlike imidazo[1,2-a]pyridine-based drugs (e.g., Zolpidem), the target’s bridged system may reduce metabolic degradation, enhancing bioavailability.
Q & A
Q. Answer :
- Spectroscopic Analysis :
- NMR : Assign signals for the coumarin (e.g., 2-oxo chromenyl protons at δ 6.5–7.5 ppm) and methanopyridodiazocine (e.g., bridgehead protons at δ 3.0–4.0 ppm). Use DMSO-d₆ or CDCl₃ as solvents, as in –2 .
- HRMS : Ensure molecular ion peaks match theoretical values (e.g., [M+H]⁺ with <5 ppm error, as in ).
- IR : Confirm carbonyl stretches (e.g., 2-oxo groups at ~1700 cm⁻¹) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times to standards.
Advanced: How can reaction yields be optimized for the methanopyridodiazocine core?
Q. Answer :
- Catalyst Screening : emphasizes Pd-based catalysts (e.g., Pd/C or Pd(OAc)₂) for reductive cyclization. Test ligand effects (e.g., phosphines) to stabilize intermediates .
- Solvent and Temperature : –2 used dioxane or DMSO at 80–100°C. For sensitive steps (e.g., coumarin coupling), optimize temperature to minimize decomposition.
- Workup Strategies : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate intermediates, as in (61% yield for analogous compounds) .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Q. Answer :
- Comparative Analysis : Cross-reference with structurally similar compounds in –2 (e.g., tetrahydroimidazopyridines with coumarin substituents) to identify typical shifts for bridgehead protons or methylene linkers .
- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals. For example, HMBC can correlate the coumarin methyl groups (δ ~2.3 ppm) to adjacent carbonyl carbons .
- Computational Validation : Use tools like ACD/Labs () to predict NMR shifts or IR bands and compare with experimental data .
Basic: What are critical stability considerations for storage and handling?
Q. Answer :
- Storage : Store under inert atmosphere (N₂/Ar) at –20°C, as suggested in for related heterocycles. Avoid moisture to prevent hydrolysis of lactam or carbonyl groups .
- Decomposition Signs : Monitor for color changes (yellow → brown indicates oxidation) or precipitate formation. Recheck purity via TLC/HPLC if stored >6 months.
Advanced: How to evaluate the compound’s reactivity for derivatization (e.g., functionalizing the coumarin ring)?
Q. Answer :
- Site-Selective Modifications :
- Coumarin C-3 or C-4 positions : Use electrophilic substitution (e.g., nitration, halogenation) guided by the electron-rich 5,7-dimethyl groups. demonstrates coumarin derivatization via tetrazolyl or pyrimidinone linkages .
- Diazocine Core : Explore alkylation or oxidation at the bridgehead nitrogen, referencing ’s catalytic methods for N-functionalization .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Advanced: What experimental controls are essential for reproducibility in synthesis?
Q. Answer :
- Negative Controls : Omit catalysts (e.g., Pd) to confirm cyclization is not thermally driven.
- Isotope Labeling : Use ¹³C-labeled precursors (e.g., carbonyl carbons) to track reaction pathways via NMR .
- Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., cyclization vs. coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
